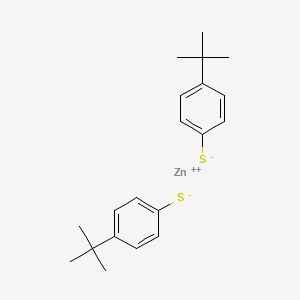
Zinc 4-tert-butylthiophenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc 4-tert-butylthiophenate is a chemical compound with the molecular formula C20H26S2Zn. It is a zinc salt of 4-tert-butylthiophenol, known for its applications in various industrial and scientific fields. This compound is characterized by its unique structure, which includes a zinc ion coordinated with two 4-tert-butylthiophenate ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of zinc 4-tert-butylthiophenate typically involves the reaction of zinc chloride with sodium 4-tert-butylthiophenate in an aqueous solution. The reaction is carried out with vigorous agitation to ensure complete mixing and reaction. The resulting product is then filtered and purified to obtain this compound in solid form .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large-volume equipment to handle the dilute solutions required for the reaction. The final product is obtained through filtration and washing to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc 4-tert-butylthiophenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing compounds.
Substitution: The thiophenate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines or amines.
Major Products: The major products formed from these reactions include zinc oxide, substituted zinc thiophenates, and various zinc complexes .
Wissenschaftliche Forschungsanwendungen
Zinc 4-tert-butylthiophenate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a zinc source in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of rubber and plastics as a peptizing agent to improve the processing properties of elastomers
Wirkmechanismus
The mechanism of action of zinc 4-tert-butylthiophenate involves its interaction with molecular targets through its zinc ion. The zinc ion can coordinate with various ligands, facilitating catalytic and structural roles in different chemical and biological processes. The compound’s effects are mediated through pathways involving zinc-dependent enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
- Zinc 4-tert-butylphosphonate
- Zinc 4-tert-butylbenzoate
- Zinc 4-tert-butylphenolate
Comparison: Zinc 4-tert-butylthiophenate is unique due to its thiophenate ligands, which impart distinct chemical properties compared to other zinc compounds. For instance, zinc 4-tert-butylphosphonate and zinc 4-tert-butylbenzoate have different ligand structures, leading to variations in their reactivity and applications .
Eigenschaften
CAS-Nummer |
4545-30-6 |
|---|---|
Molekularformel |
C20H26S2Zn |
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
zinc;4-tert-butylbenzenethiolate |
InChI |
InChI=1S/2C10H14S.Zn/c2*1-10(2,3)8-4-6-9(11)7-5-8;/h2*4-7,11H,1-3H3;/q;;+2/p-2 |
InChI-Schlüssel |
ZTZHAKLJVVVTKO-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)[S-].CC(C)(C)C1=CC=C(C=C1)[S-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





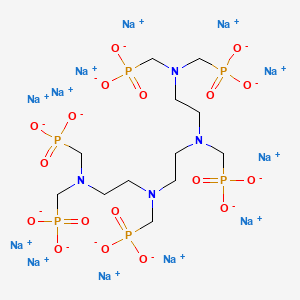
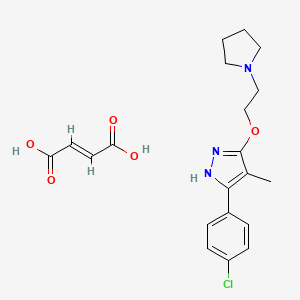


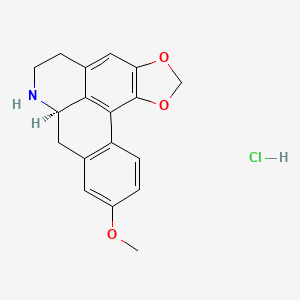


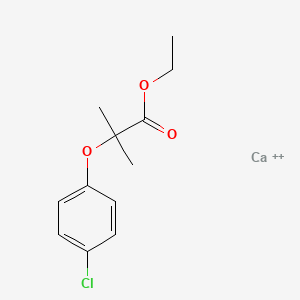
![4-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(4-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12733910.png)


